Buxozine C

Natural product chemistry Structural elucidation Chemotaxonomy

Researchers face synthetic dead-ends when converting cyclovirobuxine D directly to bioactive CVB-A or CVB-C. Buxozine C is the mandatory intermediate. • **Essential intermediate**: Required for patented CVB-C production (CN101012266B) at 0.1-1.1 MPa H₂ with Pd/C. • **Distinct pharmacology**: Lipoxygenase inhibitor (MIC 1.8 µg/mL vs. M. tuberculosis); 100% predicted BBB penetration. • **Structural uniqueness**: Tetrahydro-oxazine ring (C-16α/C-17β) enables reductive ring-opening not possible from CVB-D. Procurement-ready for cardiovascular API synthesis and antitubercular discovery.

Molecular Formula C27H46N2O
Molecular Weight 414.7 g/mol
CAS No. 64938-84-7
Cat. No. B3276870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuxozine C
CAS64938-84-7
Synonymsuxozine C
buxozine-C
Molecular FormulaC27H46N2O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C
InChIInChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1
InChIKeyIBBJBVLTEQHUQV-ZUDQDPCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buxozine C: Structural and Pharmacological Baseline Overview


Buxozine C is a steroidal alkaloid isolated from Buxus sempervirens L. (common boxwood) and represents the first Buxus alkaloid discovered to possess a tetrahydro-oxazine ring fused to the androstane skeleton at positions C-16α and C-17β [1]. It is structurally derived from cyclovirobuxine D (CVB-D) via a single-step condensation with formaldehyde [2]. The compound is recognized as a lipoxygenase inhibitor that also modulates arachidonic acid metabolism, with weaker activity against cyclooxygenase and carboxylesterase [3]. In silico ADMET profiling predicts high intestinal absorption (95.73%) and blood-brain barrier penetration (100% probability) [4]. Its unique heterocyclic architecture and synthetic accessibility make it a critical intermediate for generating pharmacologically active Buxus alkaloids, notably cyclovirobuxine A and C, which are used in cardiovascular medicine in China [5].

Synthetic intermediate for Buxus alkaloid derivatization
Lipoxygenase pathway research tool
Antimicrobial screening compound (M. tuberculosis context)
CNS-penetrant probe with predicted BBB permeability profile

Why Buxozine C Cannot Be Replaced by Other Buxus Alkaloids


Generic substitution among Buxus steroidal alkaloids is chemically and pharmacologically unsound because minor structural modifications—particularly at ring D—produce profound differences in target engagement, metabolic stability, and synthetic utility. Buxozine C is the only member of this class bearing a tetrahydro-oxazine ring bridging C-16α and C-17β, which fundamentally alters its conformational flexibility, hydrogen-bonding capacity, and reactivity relative to the parent CVB-D (which carries a free 16α-OH) [1]. This structural deviation is not cosmetic: the tetrahydrooxazine ring serves as a latent electrophile for reductive ring-opening, enabling downstream synthesis of CVB-A and CVB-C that is not accessible from CVB-D without first passing through buxozine C [2]. Pharmacologically, buxozine C has been classified as a lipoxygenase inhibitor with a distinct polypharmacology profile (including formyltetrahydrofolate synthetase inhibition) that is not replicated by CVB-D, which primarily acts on potassium and T-type calcium channels [3]. Consequently, treating buxozine C as interchangeable with any other Buxus alkaloid introduces both synthetic dead-ends and non-reproducible biological readouts.

Tetrahydro-oxazine ring architecture is unique; replacement with open D-ring analogs such as CVB-D may alter reactivity and synthetic utility.

Pharmacological profile (lipoxygenase inhibition) differs from ion-channel modulators; assay outcomes may not transfer to CVB-D or other Buxus alkaloids.

Gateway intermediate role for CVB-A/C synthesis is not shared; direct conversion from other analogs is not feasible without this intermediate.

Quantitative Differentiation Against Structural and Functional Analogs


Tetrahydro-Oxazine Ring: The Sole Differentiating Heterocycle

Buxozine C is structurally unique among all known Buxus alkaloids: it is the only compound in this class that incorporates a tetrahydro-oxazine ring fused to the androstane skeleton at positions C-16α and C-17β. The mass spectrometric fragmentation pattern shows diagnostic ions at m/z 127 and 113 arising from cleavage of ring D, which are absent in all other Buxus alkaloid subclasses including the parent compound cyclovirobuxine D [1]. While CVB-D carries a free 16α-hydroxyl and an open D-ring, buxozine C locks the D-ring into a six-membered heterocycle containing both N and O atoms, eliminating one hydrogen-bond donor and introducing a sterically constrained basic center [2].

Tetrahydro-oxazine ring
Head-to-head
Buxozine CvsCVB-D
Tetrahydro-1,3-oxazine ring bridging C-16α/C-17β; diagnostic MS ions m/z 127, 113 absent in comparator
Structural identity confirms differentiation from open D-ring analogs
Requires structural confirmation for lot acceptance
Natural product chemistry Structural elucidation Chemotaxonomy

Synthetic Efficiency: 91% Single-Step Conversion

The first total synthesis of buxozine C was achieved in a single step from cyclovirobuxine D (CVB-D) with a 91% isolated yield, using formaldehyde at room temperature to form the tetrahydro-oxazine ring [1]. This contrasts sharply with the multi-step syntheses required for many other Buxus alkaloid derivatives. For example, the structurally modified CVB-D analogs evaluated as Cav3.2 inhibitors in a 2023 study required 3–5 synthetic steps with cumulative yields typically ranging from 30–65% [2]. Buxozine C is thus the most synthetically accessible functionalized Buxus alkaloid beyond CVB-D itself.

Single-step yield
Method context
91%
Isolated yield from CVB-D + HCHO at RT, no catalyst
Simplified synthesis supports procurement for scale-up
Mild conditions reduce purification burden
Synthetic chemistry Process chemistry Alkaloid derivatization

Lipoxygenase Inhibition and Distinct Polypharmacology Profile

Buxozine C is classified in the MeSH database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with weaker activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This enzymatic profile is distinct from cyclovirobuxine D, which primarily functions as a K_ATP channel opener and Cav3.2 T-type calcium channel inhibitor with no documented lipoxygenase activity [2]. The USDA Phytochemical Database independently lists buxozine C as a lipoxygenase inhibitor, corroborating this target assignment [3].

Lipoxygenase inhibition
Class-level
Buxozine CvsCVB-D
Lipoxygenase inhibitor / weaker COX, carboxylesterase inhibition vs K_ATP opener, Cav3.2 inhibitor
Target engagement profile diverges from ion-channel-focused analogs
No direct IC50 comparison available
Anti-inflammatory Lipoxygenase inhibition Polypharmacology

Gateway Intermediate for Cyclovirobuxine A and C Synthesis

Buxozine C serves as the direct and indispensable intermediate for the industrial-scale synthesis of cyclovirobuxine C (CVB-C), a cardioactive alkaloid approved in China for coronary heart disease. Patent CN101012266B describes a process where buxozine C undergoes catalytic hydrogenation (H₂, Pd/C or PtO₂, 0.1–1.1 MPa) to yield CVB-C in high purity as colorless needles after recrystallization [1]. Separately, buxozine C is converted nearly quantitatively to cyclovirobuxine A (CVB-A) via one-pot catalytic hydrogenation and reductive amination, a transformation that exploits the latent electrophilicity of the tetrahydrooxazine ring [2]. This gateway-intermediate function is not shared by CVB-D or any other Buxus alkaloid lacking the oxazine ring.

Gateway intermediate synthesis
Head-to-head
Catalytic hydrogenation (H2, Pd/C) → high-purity CVB-C; one-pot → CVB-A
CN101012266B process
Essential intermediate for industrial-scale synthesis; not directly accessible from CVB-D
Process requires validation at desired scale
Synthetic intermediate Process chemistry Drug precursor

Antimycobacterial Activity Against M. tuberculosis

Buxozine C has demonstrated antimycobacterial activity against Mycobacterium tuberculosis with a reported minimum inhibitory concentration (MIC) of 1.8 µg/mL [1]. This value is notably lower (i.e., more potent) than the MIC of 32 µg/mL reported for buxozine C against common bacterial strains in a separate screening study . While comparative MIC data for other Buxus alkaloids against M. tuberculosis are limited, the 1.8 µg/mL value places buxozine C among the more active steroidal alkaloids reported for this target.

Antimycobacterial MIC
Assay context
MIC 1.8 µg/mL
M. tuberculosis (broth dilution)
Supports antimicrobial screening context for mycobacteria
Cross-class MIC comparison limited
Antimycobacterial Antimicrobial screening Infectious disease

Predicted Blood-Brain Barrier Penetration and ADMET Profile

In silico ADMET profiling using admetSAR 2 predicts that buxozine C has a 100% probability of blood-brain barrier (BBB) penetration, 95.73% probability of human intestinal absorption, and 68.57% probability of oral bioavailability [1]. While similar in silico profiles exist for other lipophilic Buxus alkaloids, the combination of high BBB penetration with a low topological polar surface area (TPSA = 24.50 Ų) and a single rotatable bond distinguishes buxozine C from more heavily functionalized analogs such as cyclovirobuxine D (which carries an additional hydroxyl group increasing TPSA and H-bond donor count) [2].

Predicted BBB & ADMET
Context-dependent
BBB pen. 100% prob., Int. abs. 95.73%, TPSA 24.50 Ų
admetSAR 2.0 in silico
In silico profile supports CNS screening prioritization
Requires in vivo validation
ADMET prediction Blood-brain barrier Drug-likeness

Application Scenarios with Demonstrable Advantages


Industrial Synthesis of Cyclovirobuxine A and C

Buxozine C is the required intermediate in the patented industrial process (CN101012266B) for manufacturing cyclovirobuxine C, a cardioactive drug approved in China for coronary heart disease and angina pectoris. The process operates at 0.1–1.1 MPa hydrogen pressure with Pd/C or PtO₂ catalysis, yielding high-purity CVB-C after recrystallization [1]. Any group seeking to produce CVB-C at scale must procure buxozine C; direct conversion from CVB-D is chemically impossible without the tetrahydrooxazine intermediate. Similarly, buxozine C enables nearly quantitative one-pot conversion to cyclovirobuxine A [2].

Arachidonic Acid Cascade and Lipoxygenase Research

Buxozine C is a MeSH-classified lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It also functions as an antioxidant in lipid systems [1]. This distinct pharmacological fingerprint makes it the Buxus alkaloid of choice for investigations into leukotriene-mediated inflammation or oxidative stress pathways, where CVB-D (an ion channel modulator) would produce confounding or irrelevant results.

Antimycobacterial Hit-to-Lead Optimization

With a reported MIC of 1.8 µg/mL against Mycobacterium tuberculosis [1], buxozine C is a viable starting point for antitubercular drug discovery programs. The compound's steroidal alkaloid scaffold offers multiple derivatization points (C-3 amine, tetrahydrooxazine ring, C-19 cyclopropane) for structure-activity relationship exploration. Its predicted oral bioavailability (68.57%) and high intestinal absorption (95.73%) support further medicinal chemistry optimization toward an orally active antimycobacterial agent [2].

CNS-Targeted Screening with High BBB Penetration

With admetSAR 2 predictions of 100% BBB penetration probability, a TPSA of only 24.50 Ų, and a single rotatable bond, buxozine C possesses an ideal physicochemical profile for passive CNS penetration [1]. This makes it a superior choice over more polar Buxus alkaloids like CVB-D (higher TPSA, additional H-bond donor) for phenotypic or target-based screens where brain exposure is critical, such as in neurodegenerative disease or central pain models.

Application
Selection Property
Validation Focus
Synthesis of cyclovirobuxine A and C research intermediates
Synthetic intermediate identity (tetrahydro-oxazine)
Process-scale route efficiency and patent alignment
Arachidonic acid cascade and lipoxygenase pathway studies
Lipoxygenase inhibitor profile
Endpoint-specific enzyme inhibition assays
Antimycobacterial screening and hit characterization
Antimycobacterial MIC endpoint context
Strain-panel and resistance profiling
CNS-penetrant compound screening research
Predicted BBB permeability profile
In vivo brain exposure and pharmacodynamic markers
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